Methyl 4-methyl-2-pentenoate (CAS: 50652-78-3) is a highly specialized, gamma-branched α,β-unsaturated ester utilized primarily as a sterically tuned Michael acceptor and a structurally specific dienophile in advanced organic synthesis. Unlike simple linear enoates, the presence of the isopropyl group at the 4-position introduces significant steric bulk, which precisely modulates its electrophilicity and transition-state kinetics during nucleophilic attack or cycloadditions [1]. Commercially, it is also highly valued in the flavor and fragrance industry as the primary volatile ester responsible for the authentic 'snake fruit' (Salacca zalacca) aroma [2]. Procurement decisions for this compound are typically driven by the strict requirement for its exact steric profile in asymmetric synthesis, or its unique olfactory signature, neither of which can be replicated by cheaper, unbranched homologous esters.
Substituting Methyl 4-methyl-2-pentenoate with simpler, more common analogs like methyl crotonate (methyl 2-butenoate) or ethyl tiglate routinely fails across both synthetic and formulation workflows. In total synthesis, replacing this compound with an unbranched enoate deprives the target molecule of the necessary isopropyl group, leading to the structural failure of complex target skeletons (such as the vinigrol core) [1]. In covalent binding applications, the gamma-isopropyl branching significantly alters the transition state energy for thiolate attack; substituting it with an alpha-branched ester like ethyl tiglate shifts the thiol reactivity (log k) by over a full log unit, destroying the finely tuned electrophilicity required for specific Michael addition profiles [2]. Furthermore, in flavor formulation, generic aliphatic esters completely fail to trigger the specific receptor responses needed to replicate its defining tropical fruit signature [3].
When utilized as a Michael acceptor against a chiral lithium enolate (iminoglycinate with a ketopinic amide auxiliary) at -78 °C, methyl 4-methyl-2-pentenoate achieved a 71% yield with perfect diastereoselectivity (>98:2 dr), leaving 15% unreacted starting material. Under identical conditions, the less sterically hindered baseline comparator, methyl crotonate, achieved an 87% yield with no reported unreacted material [1].
| Evidence Dimension | Reaction yield and conversion rate |
| Target Compound Data | 71% yield (15% unreacted starting material) |
| Comparator Or Baseline | Methyl crotonate (87% yield, 0% unreacted) |
| Quantified Difference | 16% lower yield due to the specific steric drag of the gamma-isopropyl group |
| Conditions | Lithium enolate, THF, -78 °C, 3 hours |
Buyers designing asymmetric syntheses must account for the specific steric penalty of the gamma-isopropyl group on reaction kinetics when substituting for simpler enoates, ensuring accurate stoichiometric planning.
In the total synthesis of the complex diterpene Vinigrol, methyl 4-methyl-2-pentenoate successfully functions as a sterically demanding dienophile against a 1,3-disiloxycyclohexadiene derivative, achieving a 65% yield (2:1 dr) when catalyzed by AlCl3 [1]. A simpler comparator like methyl crotonate cannot be substituted here, as the target natural product strictly requires the gamma-isopropyl branching to form the correct contiguous stereocenters of the decahydro-1,5-butanonaphthalene ring system.
| Evidence Dimension | Cycloaddition yield for target skeleton |
| Target Compound Data | 65% yield (2:1 dr) |
| Comparator Or Baseline | Unbranched enoates (structural failure for target) |
| Quantified Difference | Enables the exact isopropyl-bearing bicyclic core required for downstream steps |
| Conditions | AlCl3 (1.5 equiv), DCM, -78 °C to 45 °C |
Validates the compound's specific processability as a dienophile capable of overcoming significant steric crowding to directly install complex branching in pharmaceutical intermediates.
In chemico profiling of Michael acceptor reactivity toward glutathione (GSH), methyl 4-methyl-2-pentenoate demonstrates a highly specific reactivity profile (log k = -0.11), which significantly differs from alpha-branched comparators like ethyl tiglate (log k = -1.15) [1]. The gamma-isopropyl group precisely alters the transition state energy for thiolate attack at the beta-carbon compared to alpha-substitution.
| Evidence Dimension | Thiol reactivity (log k) |
| Target Compound Data | log k = -0.11 |
| Comparator Or Baseline | Ethyl tiglate (log k = -1.15) |
| Quantified Difference | ~1.04 log unit difference in thiol reactivity |
| Conditions | Spectrophotometric GSH depletion assay |
Crucial for toxicologists and medicinal chemists selecting Michael acceptors with precisely tuned covalent binding rates for targeted inhibitor design.
Gas chromatography profiling of Salacca zalacca (snake fruit) juice identifies methyl 4-methyl-2-pentenoate as the overwhelmingly dominant volatile ester, comprising 64.40% of the volatile profile and providing the defining 'snake fruit character' [1]. Substitution with generic fruity esters completely fails to reproduce this specific olfactory signature in commercial formulations.
| Evidence Dimension | Volatile profile composition |
| Target Compound Data | 64.40% of total volatiles |
| Comparator Or Baseline | Other aliphatic esters (trace or absent) |
| Quantified Difference | Primary driver of the specific snake fruit aroma |
| Conditions | GC-MS analysis of fresh snake fruit juice |
Essential for flavor and fragrance procurement where authentic tropical fruit notes are required, as structural analogs do not possess the same specific receptor binding profile.
This compound is the right choice when serving as a sterically demanding dienophile in Diels-Alder cycloadditions. It directly installs isopropyl-bearing stereocenters that simpler enoates cannot provide, a critical requirement demonstrated in the synthesis of the vinigrol core [1].
Procured as an electrophile in asymmetric Michael additions with chiral enolates to produce highly substituted, enantiopure alpha-amino acid derivatives. Its specific gamma-branching ensures perfect diastereoselectivity (>98:2) despite a known reduction in overall reaction rate compared to unbranched analogs [2].
Ideal for medicinal chemistry workflows requiring a Michael acceptor with a precisely tuned thiol reactivity profile (log k = -0.11). It is selected when alpha-substituted or unbranched enoates are either too reactive or too inert for the targeted biological nucleophile [3].
Procured as a primary top-note ingredient in the flavor and fragrance industry to accurately replicate the unique 'snake fruit' (Salacca zalacca) aroma, an olfactory profile that cannot be achieved with standard linear ester blends [4].